molecular formula C10H13ClFNO2S B1447717 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride CAS No. 1864062-36-1

3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride

Cat. No. B1447717
CAS RN: 1864062-36-1
M. Wt: 265.73 g/mol
InChI Key: VNXKZKSKSUQPNT-UHFFFAOYSA-N
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Description

“3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” is an organic compound with the molecular formula C10H13ClFNO2S and a molecular weight of 265.74 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, a sulfonyl group attached to a 4-fluorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Discovery of RORγt Inverse Agonists

A series of RORγt inverse agonists, including compounds related to 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride, were identified through structure-based design. These compounds showed promise in inhibiting IL-17 production, with potential implications for treating inflammatory diseases. The structural modifications, such as the introduction of a perfluoroisopropyl group, were key in achieving high selectivity and desirable pharmacokinetic properties (Duan et al., 2019).

Synthesis of Novel Fluorinated Polyamides

Research on novel fluorinated polyamides containing pyridine and sulfone moieties utilized compounds akin to this compound. These polymers demonstrated exceptional thermal stability, mechanical properties, and low moisture absorption, making them suitable for high-performance applications (Liu et al., 2013).

Synthesis of Sulfonated Tetrahydropyridine Derivatives

A radical reaction involving sulfur dioxide and aryldiazonium tetrafluoroborates was used to access sulfonated tetrahydropyridine derivatives, highlighting the versatility of sulfone-containing compounds in synthetic chemistry. This method provided a straightforward approach to generating sulfonated pyrrolidine derivatives under mild conditions without the need for catalysts or additives (An & Wu, 2017).

Development of Heterocyclic Sulfonamides and Sulfonyl Fluorides

A novel approach utilizing a sulfur-functionalized aminoacrolein derivative enabled the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This method demonstrated the potential for rapid access to a variety of heterocyclic sulfonyl fluorides, including pyrimidines and pyridines, showcasing the utility of sulfone-functionalized compounds in medicinal chemistry (Tucker et al., 2015).

Future Directions

The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, “3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” and other pyrrolidine derivatives have potential for further exploration and development in drug discovery.

Biochemical Analysis

Biochemical Properties

3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. For instance, it has been shown to interact with retinoic acid-related orphan receptor gamma (RORγt), a nuclear hormone receptor involved in autoimmune diseases . The fluorophenyl group enhances its binding affinity, while the sulfonyl group contributes to its overall stability and solubility in biological systems.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of RORγt, leading to changes in the expression of genes involved in immune responses . Additionally, it can alter metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of RORγt, inhibiting its activity and preventing the transcription of target genes . This inhibition is facilitated by the fluorophenyl group, which enhances the binding affinity, and the sulfonyl group, which stabilizes the interaction. Furthermore, this compound may also interact with other enzymes and proteins, modulating their activity and leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate the activity of target enzymes and proteins without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit or modulate the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . For example, its interaction with RORγt can influence the metabolism of lipids and other biomolecules, affecting cellular energy production and storage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s fluorophenyl and sulfonyl groups enhance its solubility and stability, allowing it to be efficiently transported and distributed within biological systems.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action. The fluorophenyl and sulfonyl groups contribute to its ability to penetrate cellular membranes and localize within specific subcellular regions.

properties

IUPAC Name

3-(4-fluorophenyl)sulfonylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXKZKSKSUQPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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